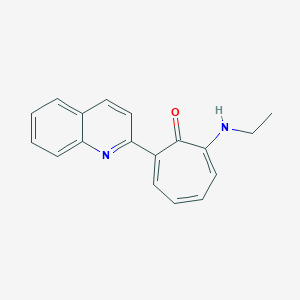![molecular formula C18H26N2O3S B288107 N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide, also known as DCMN, is a fluorescent dye that has been extensively used in scientific research. This compound is a member of the naphthalenesulfonamide family and has been utilized in various biological and medical applications.
作用机制
The mechanism of action of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide involves its ability to bind to proteins and other biological molecules. The fluorescent properties of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide allow it to be used as a tool for tracking the movement and localization of these molecules. The binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can also affect their function and activity, making it a useful tool for studying protein-protein interactions.
Biochemical and Physiological Effects
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and is considered safe for use in biological systems. It does not appear to have any significant effects on cellular metabolism or physiology. However, the binding of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide to proteins can affect their function and activity, which may have downstream effects on cellular processes.
实验室实验的优点和局限性
The advantages of using N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in lab experiments include its high sensitivity and specificity as a fluorescent probe. It is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to its use, including its limited photostability and potential interference with cellular processes due to its binding to proteins.
未来方向
There are several future directions for the use of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide. These probes could have improved photostability and specificity for certain biological molecules. Another area of interest is the application of N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide in vivo, where its use could provide insights into the behavior of biological systems in real-time. Additionally, the development of new imaging techniques that utilize N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide could lead to new discoveries in the fields of cell biology and medical imaging.
Conclusion
In conclusion, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide is a fluorescent dye that has been extensively used in scientific research. Its ability to bind to proteins and other biological molecules makes it a useful tool for studying protein-protein interactions and tracking intracellular processes. While there are some limitations to its use, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide remains an important tool in the field of biological research, and its future applications are promising.
合成方法
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction between 4-methoxy-1-naphthalenesulfonyl chloride and diethylamine, which yields N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide hydrochloride. The hydrochloride salt is then treated with sodium hydroxide to obtain the final product, N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide.
科学研究应用
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has been widely used as a fluorescent probe in various biological and medical applications. It has been utilized in the detection and imaging of cancer cells, protein localization, and tracking of intracellular processes. N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor in biological systems.
属性
产品名称 |
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide |
|---|---|
分子式 |
C18H26N2O3S |
分子量 |
350.5 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-4-20(5-2)14-8-13-19-24(21,22)18-12-11-17(23-3)15-9-6-7-10-16(15)18/h6-7,9-12,19H,4-5,8,13-14H2,1-3H3 |
InChI 键 |
HXNVHRJUNLBCNM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
规范 SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![3-[3-(2,4-Dimethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B288036.png)
![7-iodo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288037.png)
![3-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B288039.png)
![4-methyl[1]benzoxepino[3,4-b]quinolin-13(6H)-one](/img/structure/B288041.png)
![2-(Methylamino)-7-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2,4,6-cycloheptatrien-1-one](/img/structure/B288042.png)
![1-(4-bromophenyl)-3-[2-(3-methoxyphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288046.png)